2-(But-3-en-1-yl)pyridine
Overview
Description
2-(But-3-en-1-yl)pyridine is an organic compound with the molecular formula C9H11N. It is a derivative of pyridine, where a but-3-en-1-yl group is attached to the second position of the pyridine ring.
Mechanism of Action
Target of Action
It is known that pyridine derivatives, which include 2-(but-3-en-1-yl)pyridine, have been utilized in various therapeutic applications . They have shown potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
It is known that pyridine derivatives interact with their targets to induce changes that can lead to various therapeutic effects .
Biochemical Pathways
Pyridine derivatives are known to affect a wide variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted density is 0927±006 g/cm3, and it has a predicted pKa of 580±012 . These properties may influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-3-en-1-yl)pyridine typically involves the reaction of pyridine with but-3-en-1-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile and displaces the halide group from the but-3-en-1-yl halide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2-(But-3-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, forming 2-(butyl)pyridine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-(Butyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(But-3-en-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-(Butyl)pyridine: Lacks the double bond present in 2-(But-3-en-1-yl)pyridine.
2-(But-2-en-1-yl)pyridine: Has a different position of the double bond in the butyl group.
2-(Pent-3-en-1-yl)pyridine: Contains an additional carbon in the alkyl chain.
Uniqueness: this compound is unique due to the presence of the double bond in the but-3-en-1-yl group, which can participate in additional chemical reactions compared to its saturated counterparts. This structural feature provides versatility in synthetic applications and potential biological activities .
Properties
IUPAC Name |
2-but-3-enylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-3-6-9-7-4-5-8-10-9/h2,4-5,7-8H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHRXZWERCGWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453722 | |
Record name | Pyridine, 2-(3-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2294-75-9 | |
Record name | 2-(3-Buten-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2294-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-(3-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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